2-[(6-Methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid
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Overview
Description
3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound that belongs to the class of benzothiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide with a carboxymethylthiolating agent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced forms.
Substitution: The carboxymethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides or sulfonic acids, while reduction may produce thiols.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of enzymes such as PEPCK, thereby inhibiting their activity . This interaction can affect various metabolic pathways and cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide
- 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide
Uniqueness
3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .
Properties
CAS No. |
114260-76-3 |
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Molecular Formula |
C10H10N2O4S2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C10H10N2O4S2/c1-6-2-3-8-7(4-6)11-10(12-18(8,15)16)17-5-9(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
SDMVNPIQHJZRDG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)O |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)O |
Origin of Product |
United States |
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